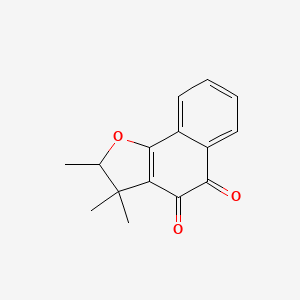![molecular formula C9H14O3 B1347601 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 702-69-2](/img/structure/B1347601.png)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Overview
Description
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, commonly referred to as MDD, is an organic compound that has been studied extensively due to its potential applications in various scientific fields. MDD is a cyclic ether compound with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. It is a colorless, odorless liquid that is slightly soluble in water. MDD has a melting point of -35.3 °C and a boiling point of 122.1 °C.
Scientific Research Applications
Synthesis and Optimization
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is utilized as a bifunctional synthetic intermediate in the creation of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane via selective deketalization in acidic solution has been optimized, enhancing yield and reducing reaction time (Zhang Feng-bao, 2006).
Cyclization Reactions
The compound is involved in cyclization reactions. For instance, the cyclization of 7-(hydroxymethylene)-1,4-dioxaspiro[4,5]decan-8-one with methylhydrazine yields N-methyl-tetrahydro-5H-indazol-5-one isomers, a process that has been optimized for selectivity and yield, contributing to the synthesis of various chemical entities (K. Josef et al., 2006).
Chemical Communication in Insects
In entomology, derivatives of 1,4-dioxaspiro[4.5]decan-8-one play a role in chemical communication among insects. For example, E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane (mdos), a spiroacetal derived from this compound, is found in the frass of the fir bark beetle and affects the behavior of other insects (U. Kohnle et al., 1992).
Spiroacetal Synthesis
The synthesis of various spiroacetals, including energetically possible stereoisomers of related compounds like 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved. These stereoisomers, important in chemical synthesis, are derived from compounds such as ethyl (S)-lactate and dimethyl (S)-malate, demonstrating the versatility of 1,4-dioxaspiro[4.5]decan-8-one derivatives in organic synthesis (K. Mori & M. Ikunaka, 1984).
Structural Analysis and Configurations
Extensive research on 1,4-dioxaspiro[4.5]decanes focuses on their structural analysis and configuration assignments. Studies involving NMR techniques have provided insights into the stereochemistry and tautomeric equilibrium of various substituted 1,4-dioxaspiro[4.5]decanes, contributing significantly to the understanding of their molecular structures (J. Guerrero-Alvarez et al., 2004).
Insect Pheromone Synthesis
This compound and its derivatives are also used in synthesizing insect pheromones. These compounds are key components in the chemical communication systems of various insect species, illustrating the role of this chemical in biological and ecological research (W. Francke & W. Kitching, 2001).
properties
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOTJOAYFEMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297021 | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702-69-2 | |
| Record name | 702-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

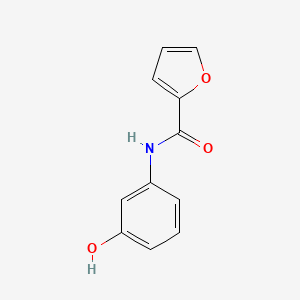
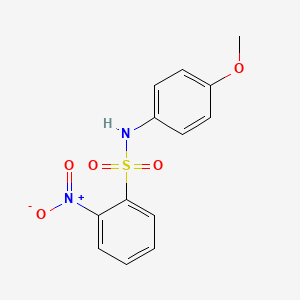
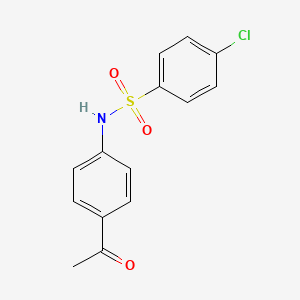
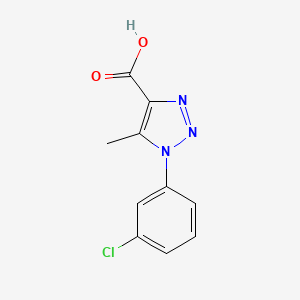
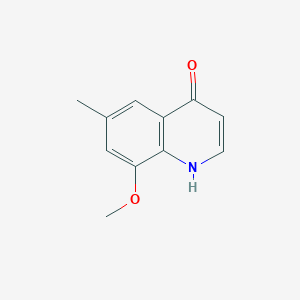
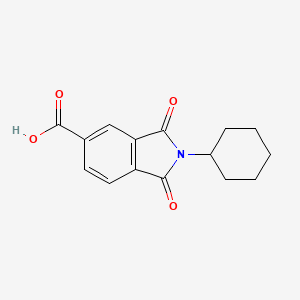
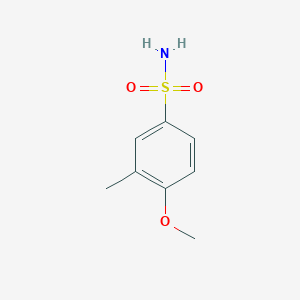


![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)



